2-Oxopropanethial
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropanethial can be achieved through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with thiophosphorus pentasulfide in an ammonia methanol solution . This method is known for its simplicity and high safety, making it suitable for industrial production.
Industrial Production Methods
In industrial settings, the preparation of this compound often involves large-scale reactions using similar synthetic routes. The use of thiophosphorus pentasulfide and ethyl 2-oxopropanoate remains a standard method due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Oxopropanethial undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound into thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxopropanethial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: Research has explored its potential as a biochemical probe for studying sulfur metabolism.
Medicine: It has been investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Oxopropanethial exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity is primarily due to the presence of the sulfur atom, which can form covalent bonds with other atoms, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-Oxopropanoic acid:
2-Oxopropanamide: This compound is similar but contains an amide group instead of a thial group.
Uniqueness
2-Oxopropanethial is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in synthetic chemistry and biochemical research, where sulfur-containing compounds play crucial roles.
Properties
CAS No. |
120512-87-0 |
---|---|
Molecular Formula |
C3H4OS |
Molecular Weight |
88.13 g/mol |
IUPAC Name |
2-oxopropanethial |
InChI |
InChI=1S/C3H4OS/c1-3(4)2-5/h2H,1H3 |
InChI Key |
UDJRRTLNYAVBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=S |
Origin of Product |
United States |
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